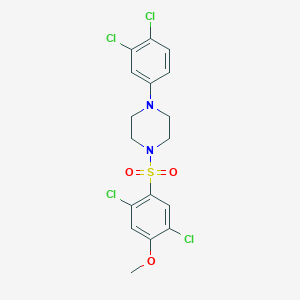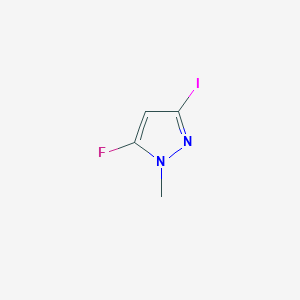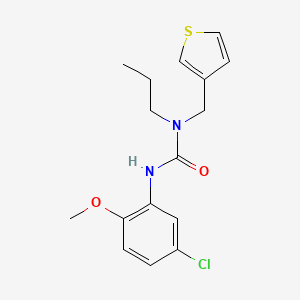
3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been found to have promising results in preclinical studies, indicating its potential as a treatment for certain diseases. In
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
- Urea derivatives have been studied for their nonlinear optical properties. For instance, some bis-chalcone derivatives doped in polymer matrices exhibit significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties, comparable to those of certain dyes. These properties are useful in the development of optical limiting materials due to their two-photon absorption phenomenon (Shettigar et al., 2006).
Cancer Research
- Symmetrical N,N'-diarylureas have shown potential as activators of the eIF2α kinase heme regulated inhibitor. These compounds can inhibit cancer cell proliferation and may serve as leads for the development of non-toxic, targeted anti-cancer agents (Denoyelle et al., 2012).
Free Radical Scavenging
- Certain urea derivatives have been investigated for their role as free radical scavengers. For example, 1‐(3‐tert‐butyl‐2‐hydroxy‐5‐methoxyphenyl)‐3‐(3‐pyridylmethyl)urea hydrochloride has been shown to reduce myocardial infarct size in rabbits, indicating its potential use in treating conditions related to oxidative stress (Yamashita et al., 2000).
Environmental Studies
- Studies have also been conducted on the degradation and environmental fate of urea derivatives. For example, research on the photodegradation and hydrolysis of substituted urea pesticides in water shows the stability and decomposition patterns of these compounds, which is crucial for environmental risk assessments (Gatidou & Iatrou, 2011).
Photophysical Properties
- The synthesis of specific urea derivatives has been explored for their photophysical properties. For example, mononuclear gold(I) acetylide complexes with urea groups exhibit intense luminescence and anion sensing properties, which can be applied in the field of molecular electronics and sensors (Zhou et al., 2012).
Corrosion Inhibition
- Urea derivatives have been found effective as corrosion inhibitors for metals in acidic solutions. Studies have shown that certain urea compounds can significantly reduce the corrosion of mild steel in hydrochloric acid, which is relevant in industrial applications (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-3-7-19(10-12-6-8-22-11-12)16(20)18-14-9-13(17)4-5-15(14)21-2/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIMODCDCKCALW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)
![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)
![8-allyl-3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2386408.png)
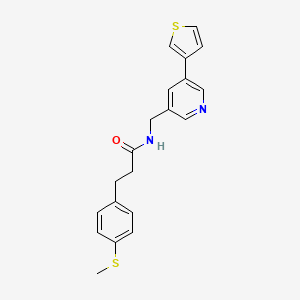
![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2386412.png)

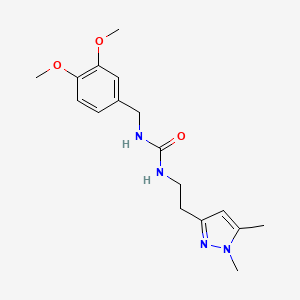
![Ethyl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)


